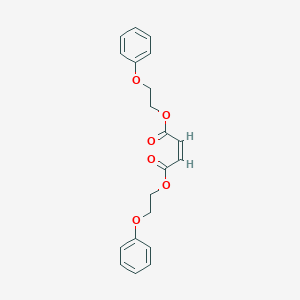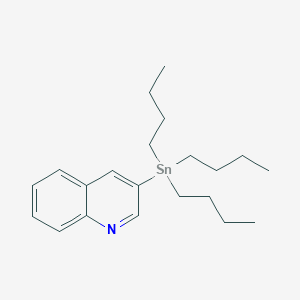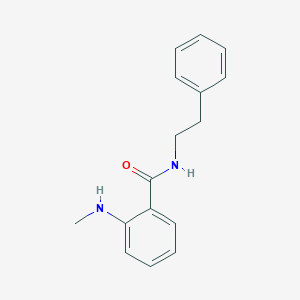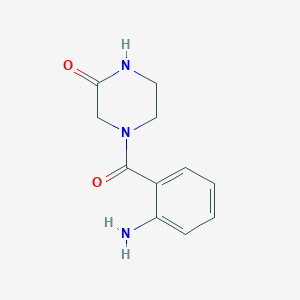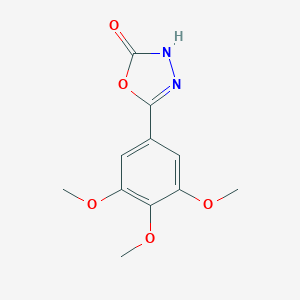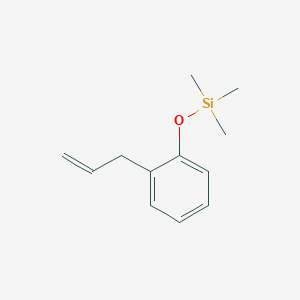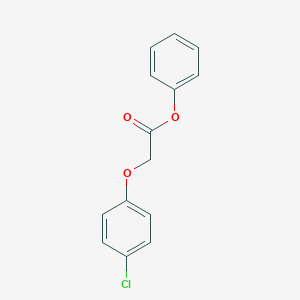
Phenyl (4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (4-chlorophenoxy)acetate, also known as chlorophenoxyacetic acid phenyl ester, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is synthesized through a series of chemical reactions and has been found to exhibit unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Phenyl (4-Phenyl (4-chlorophenoxy)acetatey)acetate has been found to have various scientific research applications. It is commonly used as a precursor for the synthesis of other compounds, such as herbicides and insecticides. It is also used in the synthesis of pharmaceuticals and as a reagent in organic chemistry reactions.
Wirkmechanismus
The mechanism of action of Phenyl (4-Phenyl (4-chlorophenoxy)acetatey)acetate is not fully understood. However, it is believed that the compound acts as a growth regulator, affecting the growth and development of plants and insects. It is also believed to have an effect on the hormonal balance of organisms.
Biochemical and Physiological Effects
Phenyl (4-Phenyl (4-chlorophenoxy)acetatey)acetate has been found to have various biochemical and physiological effects. It has been shown to affect the growth and development of plants and insects, and to have an effect on the hormonal balance of organisms. It has also been found to have an effect on the metabolism of animals.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl (4-Phenyl (4-chlorophenoxy)acetatey)acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive. However, the compound is highly toxic and requires careful handling. It is also not suitable for use in experiments involving live animals.
Zukünftige Richtungen
There are several future directions for research involving Phenyl (4-Phenyl (4-chlorophenoxy)acetatey)acetate. One area of research is the development of new herbicides and insecticides based on the compound. Another area of research is the development of new pharmaceuticals based on the compound's unique biochemical and physiological effects. Additionally, research could be conducted to further understand the compound's mechanism of action and its effects on the hormonal balance of organisms.
Synthesemethoden
Phenyl (4-Phenyl (4-chlorophenoxy)acetatey)acetate is synthesized through the esterification of Phenyl (4-chlorophenoxy)acetateyacetic acid with phenol. The reaction takes place in the presence of a catalyst, usually sulfuric acid, and the resulting product is then purified through a series of extraction and distillation processes. The purity of the final product is essential for its use in scientific research.
Eigenschaften
CAS-Nummer |
62095-51-6 |
|---|---|
Produktname |
Phenyl (4-chlorophenoxy)acetate |
Molekularformel |
C14H11ClO3 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
phenyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI-Schlüssel |
NUNLXXARLCXOPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




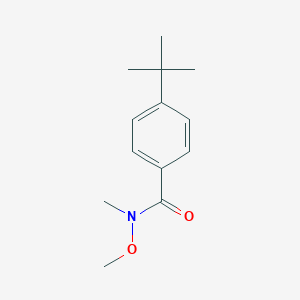

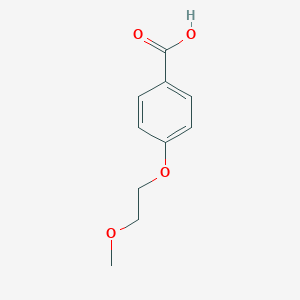
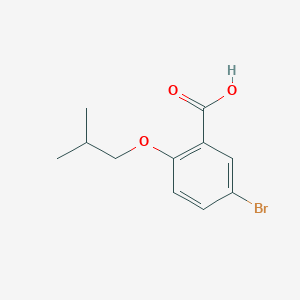
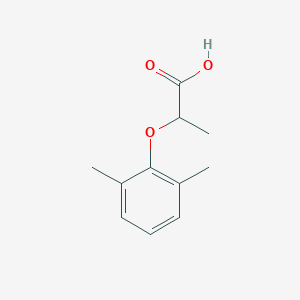
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
